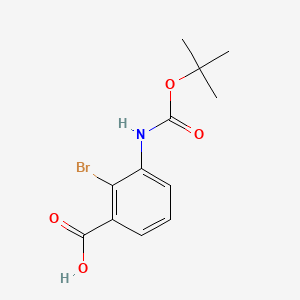
2-Bromo-3-((tert-butoxycarbonyl)amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids. It features a bromine atom and a tert-butoxycarbonyl (Boc) protected amino group attached to a benzoic acid core. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid typically involves the bromination of 3-amino benzoic acid followed by the protection of the amino group with a tert-butoxycarbonyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and di-tert-butyl dicarbonate (Boc2O) for the protection step. The reactions are usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
2-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are used in these reactions.
Major Products
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the benzoic acid.
Deprotection Reactions: The major product is 2-bromo-3-amino benzoic acid.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
科学研究应用
2-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules or as a building block in the synthesis of biologically active compounds.
Medicine: It serves as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid depends on its specific applicationThe pathways involved may include nucleophilic substitution, deprotection, and coupling reactions, leading to the formation of new chemical entities with desired properties .
相似化合物的比较
Similar Compounds
- 4-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid
- 2-bromo-4-{[(tert-butoxy)carbonyl]amino}benzoic acid
- 3-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid
Uniqueness
2-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid is unique due to the specific positioning of the bromine atom and the Boc-protected amino group on the benzoic acid core. This unique structure allows for selective reactions and modifications that may not be possible with other similar compounds .
属性
分子式 |
C12H14BrNO4 |
|---|---|
分子量 |
316.15 g/mol |
IUPAC 名称 |
2-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(9(8)13)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |
InChI 键 |
JBNCYRMKWGDZQA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















